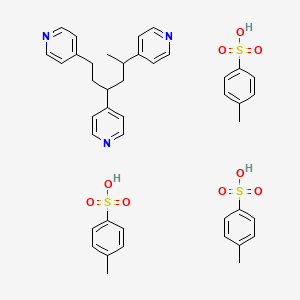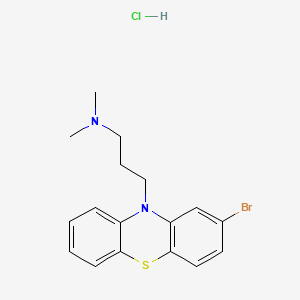
Poly(4-vinylpyridinium p-toluenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(4-vinylpyridinium p-toluenesulfonate) is a hydrophobic polymer . It has a linear formula of (C10H10 · C7H8O3S ·C7H7N)x . The CAS Number is 132759-93-4 .
Synthesis Analysis
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, a similar compound, was prepared by the reaction of cross-linked poly(4-vinylpyridine) with 1,4-butane sultone and further acidification of the catalyst with sulfuric acid .Molecular Structure Analysis
The molecular weight of Poly(4-vinylpyridinium p-toluenesulfonate) is 832.02 g/mol . The molecular formula is C42H45N3O9S3X2 . The canonical SMILES is CC1=CC=C (C=C1)S (=O) (=O)O.CC1=CC=C (C=C1)S (=O) (=O)O.CC1=CC=C (C=C1)S (=O) (=O)O.CC (CC (CCC1=CC=NC=C1)C2=CC=NC=C2)C3=CC=NC=C3 .Chemical Reactions Analysis
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, a similar compound, was shown to be an efficient dual acidic catalyst for one-pot preparation of 1,8-dioxo-octahydroxanthenes under solvent-free conditions .Physical And Chemical Properties Analysis
Pyridinium p-Toluenesulfonate, a related compound, appears as a white to off-white crystalline powder that is often odorless . It is highly soluble in polar solvents like water, methanol, ethanol, and acetone but has limited solubility in nonpolar solvents .Scientific Research Applications
1. Catalysis in Chemical Synthesis
- Poly(4-vinylpyridinium p-toluenesulfonate) is used as an immobilized catalyst for hydrolysis of tetrahydropyranyl ethers, offering mild, efficient, and convenient methods with good to excellent yields and purity (Li & Ganesan, 1998).
- It serves as a catalyst for the selective oxidation of sulfides to sulfoxides and for the chemoselective oxidation of alcohols into aldehydes and ketones (Ghorbani‐Choghamarani & Abbasi, 2011).
- The polymer is efficient in converting alcohols to their corresponding acetate derivatives (Hajjami, Ghorbani‐Choghamarani, & Norouzi, 2012).
2. Environmental Applications
- Poly(4-vinylpyridinium p-toluenesulfonate) has been used in wastewater treatment, particularly for the removal of organic pollutants such as toluene from water (Zenasni et al., 2011).
3. Antibacterial Applications
- The polymer exhibits antibacterial activity, showing strong efficacy against gram-positive bacteria and less activity against gram-negative bacteria (Kawabata & Nishiguchi, 1988).
4. Miscellaneous Applications
- Poly(4-vinylpyridinium p-toluenesulfonate) has been involved in studies related to the oxidation of conductive polymers with atmospheric oxygen, suggesting applications in material science (Nakatani, Sakata, & Tsubomura, 1975).
- It also finds use in the synthesis and study of thermal properties of various polymeric compounds (Mansri et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3.3C7H8O3S/c1-17(19-6-12-23-13-7-19)16-21(20-8-14-24-15-9-20)3-2-18-4-10-22-11-5-18;3*1-6-2-4-7(5-3-6)11(8,9)10/h4-15,17,21H,2-3,16H2,1H3;3*2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMFHWGJGDMHKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(CCC1=CC=NC=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47N3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746207 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--4,4',4''-(hexane-1,3,5-triyl)tripyridine (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132759-93-4 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--4,4',4''-(hexane-1,3,5-triyl)tripyridine (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(4-vinylpyridinium p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)
![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)
![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)


![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)
